molecular formula C9H14F3N3O3 B3059760 [1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate CAS No. 1255717-47-5

[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate

Cat. No. B3059760
CAS RN: 1255717-47-5
M. Wt: 269.22
InChI Key: SBEVWEMCYWHUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate” is a chemical compound with the CAS Number: 1255717-47-5 . It has a molecular weight of 269.22 . The linear formula of this compound is C7 H13 N3 O . C2 H F3 O2 .


Molecular Structure Analysis

The molecular structure of “[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate” is represented by the linear formula C7 H13 N3 O . C2 H F3 O2 . This indicates that the molecule is composed of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and fluorine (F) atoms.


Physical And Chemical Properties Analysis

“[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate” is a solid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

1. Synthesis of 1-Substituted 3-Amino-1H-1,2,4-Triazoles A method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles, involving a one-pot process with formimidamide formation and a thermal monocyclic rearrangement, has been developed. This process includes using ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate and anilines or amines (Shen & Zhang, 2015).

2. Anticancer Activity of Derivatives A series of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives have demonstrated good to moderate anticancer activity against various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).

3. Antimicrobial Activities of Triazoles Newly synthesized compounds involving 1,2,4-triazoles and oxadiazoles showed good or moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

4. Metabolism of Oxadiazol Derivatives The metabolism of 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves multiple oxidative and conjugation reactions, including hydroxylation, oxidation, and glucuronidation (Johnson et al., 2008).

Biological and Pharmacological Properties

1. Antimicrobial and Antilipase Activities Certain synthesized compounds containing azole moieties exhibited antimicrobial, antilipase, and/or antiurease activity, demonstrating potential biological applications (Ceylan et al., 2014).

2. Microwave-Assisted Synthesis and Biological Activities The microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties and azoles showed good to moderate antimicrobial activity, as well as antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

3. Antitubercular Activity of Oxadiazole Derivatives Novel 1,2,4-oxadiazole-pyranopyridine/chromene hybrids displayed enhanced antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds significantly outperforming standard antitubercular drugs (Kumar et al., 2011).

4. Antibacterial Study of N-Substituted Derivatives N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide exhibited moderate to significant antibacterial activity (Khalid et al., 2016).

Safety and Hazards

The safety information for “[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate” indicates that it is classified as Acute Tox. 4 Oral . This means that it can be harmful if swallowed. The compound is also classified as a combustible solid .

properties

IUPAC Name

1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.C2HF3O2/c1-4(2)6-9-7(5(3)8)11-10-6;3-2(4,5)1(6)7/h4-5H,8H2,1-3H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEVWEMCYWHUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C(C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate

CAS RN

1255717-47-5
Record name 1,2,4-Oxadiazole-5-methanamine, α-methyl-3-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate
Reactant of Route 2
[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate
Reactant of Route 3
[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate
Reactant of Route 4
[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate
Reactant of Route 5
[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate
Reactant of Route 6
Reactant of Route 6
[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.